1-[5-(2-Chlorophenyl)-2-furyl]ethanone
Overview
Description
1-(5-(2-Chlorophenyl)-2-furyl)ethanone, also known as 5-Chloro-2-furyl ethanone, is a chemical compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 225.6 g/mol and a melting point of 145-146 °C. It is soluble in water and slightly soluble in ethanol. It has a wide range of applications in organic synthesis and is used as a starting material for the synthesis of various compounds.
Scientific Research Applications
Electrochemical Reductions in Acetonitrile
1-[5-(2-Chlorophenyl)-2-furyl]ethanone's derivatives, such as 2-furoyl chloride and furil, show interesting properties in electrochemical reductions. In acetonitrile, these reductions have been explored, revealing various products and potential applications in electrochemical processes (Urove & Peters, 1994).
Synthesis for Photochemistry Studies
Some derivatives of 1-[5-(2-Chlorophenyl)-2-furyl]ethanone, particularly 1-(2-furyl)-2-arylethylenes, are synthesized for research in photochemistry and photoelectron spectroscopy. These derivatives provide insight into the geometrical configurations and properties of these compounds (Karminski-Zamola & Jakopčić, 1981).
Laboratory Preparation for Nitrile Synthesis
In the laboratory synthesis of nitriles, intermediates derived from 1-[5-(2-Chlorophenyl)-2-furyl]ethanone have been employed. This showcases its role in providing pathways for synthesizing complex organic compounds (Foulkes & Hutton, 1980).
Potential Hypolipidemic Agent
Derivatives of 1-[5-(2-Chlorophenyl)-2-furyl]ethanone, like ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, have been synthesized and evaluated for their hypolipidemic activities, indicating potential therapeutic applications (Moriya et al., 1988).
properties
IUPAC Name |
1-[5-(2-chlorophenyl)furan-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-8(14)11-6-7-12(15-11)9-4-2-3-5-10(9)13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKZBDRVDZZGAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650865 | |
Record name | 1-[5-(2-Chlorophenyl)furan-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2-Chlorophenyl)-2-furyl]ethanone | |
CAS RN |
675596-28-8 | |
Record name | 1-[5-(2-Chlorophenyl)furan-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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